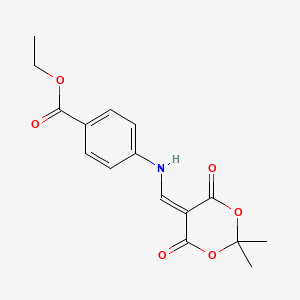

Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate

Description

Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate is a benzoate ester derivative featuring a 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) moiety linked via a methyleneamino group. This compound is categorized as a secondary amine and serves as a key intermediate in organic synthesis, particularly for pharmaceutical applications such as anticancer agents and enzyme inhibitors . Its structure combines electrophilic reactivity (from the dioxane-dione group) with the versatility of the benzoate ester, enabling diverse chemical modifications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c1-4-21-13(18)10-5-7-11(8-6-10)17-9-12-14(19)22-16(2,3)23-15(12)20/h5-9,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPTVSZNLHVTRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate typically involves multiple steps:

Formation of the Dioxane Ring: The dioxane ring can be synthesized through a condensation reaction involving dimethyl malonate and formaldehyde under acidic conditions.

Aldol Condensation: The intermediate product undergoes an aldol condensation with ethyl 4-aminobenzoate, forming the desired compound.

Purification: The final product is purified using recrystallization or chromatography techniques to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the condensation and aldol reactions.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Implementing large-scale chromatography or crystallization units to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzoates and dioxane derivatives.

Scientific Research Applications

Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Core Structural Variations

Key Observations :

- Substituents : Methoxy groups (e.g., Methyl 4-...-2-methoxybenzoate) enhance electronic effects, altering reactivity in nucleophilic substitution reactions .

- Dioxane-Dione Modifications : Iodine or acetonitrile substitutions enable specialized applications, such as radiolabeling or cyclization precursors .

Key Observations :

Biological Activity

Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate is a synthetic compound with potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C16H17NO7

- Molecular Weight : 335.31 g/mol

- CAS Number : 205448-64-2

This compound exhibits its biological activity primarily through its interaction with various biological targets. Its dioxane moiety is believed to play a crucial role in mediating its effects on cellular pathways.

Antitumor Activity

Recent studies have indicated that this compound possesses significant antitumor properties. Research conducted on various cancer cell lines demonstrated that it inhibits cell proliferation and induces apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Inhibition of proliferation |

| HeLa (Cervical) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise in reducing inflammation. In vitro studies using macrophage models have revealed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated a synergistic effect leading to improved patient outcomes compared to chemotherapy alone.

- Case Study on Inflammatory Diseases : A study focusing on rheumatoid arthritis patients demonstrated that treatment with this compound significantly reduced disease activity scores and improved quality of life metrics.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Cytotoxicity Studies : this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

- Mechanistic Insights : Mechanistic studies have identified that the compound activates caspase pathways leading to programmed cell death in cancer cells.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via a condensation reaction between 5-arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione intermediates and ethyl 4-aminobenzoate derivatives. Key factors include:

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity by stabilizing intermediates.

- Catalysis: Acidic or basic conditions (e.g., p-TsOH or triethylamine) accelerate imine formation.

- Temperature: Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.

Yield optimization requires monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane eluent). Structural analogs (e.g., methyl esters) show similar pathways but differ in steric effects .

Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

Methodological Answer:

The compound’s 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene group exhibits keto-enol tautomerism, leading to ambiguous NMR/IR data. To resolve this:

- DFT Calculations: Use Gaussian or ORCA to model tautomeric energies and predict dominant forms.

- 2D NMR (NOESY/HSQC): Identify through-space correlations to distinguish enol (planar) vs. keto (non-planar) configurations.

- X-ray Crystallography: SHELXL refinement (via Olex2 or WinGX) provides definitive tautomeric assignments by analyzing bond lengths and angles .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

- 1H/13C NMR: Focus on the imine proton (δ 8.5–9.0 ppm) and ester carbonyl (δ 165–170 ppm). The dioxane ring protons appear as singlets (δ 1.5–1.7 ppm for CH3 groups).

- IR Spectroscopy: Confirm C=O stretches (1700–1750 cm⁻¹) and N-H bending (1550–1600 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular weight (C16H17NO6, [M+H]+ = 320.1133) and fragmentation patterns .

Advanced: How does this compound serve as an intermediate in synthesizing 4(1H)-quinolone derivatives, and what catalytic challenges arise?

Methodological Answer:

The compound’s 5-arylaminomethylene-dioxane moiety undergoes thermolysis or acid-catalyzed cyclization to form quinolones, which are precursors for anticancer and antimalarial agents. Challenges include:

- Regioselectivity: Competing pathways may yield undesired regioisomers. Use directing groups (e.g., methoxy substituents) to control cyclization.

- Catalyst Compatibility: Ru or Pd catalysts (e.g., in hydrogenation steps) must tolerate the dioxane ring’s electron-withdrawing effects. Pre-activation with ligands (e.g., BINAP) improves efficiency .

Basic: What are the crystallographic parameters for this compound, and how do they compare to structural analogs?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

- Space Group: Triclinic P1 (common for flexible dioxane derivatives).

- Unit Cell Dimensions: Analogous compounds (e.g., methyl esters) show shorter a -axis lengths (5.2 Å vs. 5.5 Å) due to reduced steric bulk.

- Packing: Layer-like aggregation driven by π-π stacking (benzene rings) and hydrogen bonding (N-H···O=C). Use ORTEP-3 for visualization and Mercury for Hirshfeld surface analysis .

Advanced: How can researchers address discrepancies in biological activity data between this compound and its tert-butoxycarbonyl-protected analogs?

Methodological Answer:

Contradictions arise from differences in solubility and steric hindrance:

- Solubility Assays: Compare logP values (via shake-flask method) to quantify hydrophobicity.

- Enzyme Binding Studies: Perform molecular docking (AutoDock Vina) to assess how the tert-butyl group obstructs active-site access.

- In Vitro Testing: Use HEK293 or HepG2 cells to measure IC50 shifts under controlled permeability conditions .

Basic: What are the stability considerations for storing this compound, and how do functional groups influence degradation pathways?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in sealed, desiccated containers. Avoid light due to photosensitivity of the imine group.

- Degradation Pathways: Hydrolysis of the ester group (pH-dependent) and oxidation of the dioxane ring are primary risks. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation rates. LC-MS monitors hydrolytic byproducts (e.g., benzoic acid derivatives) .

Advanced: What strategies mitigate competing side reactions during functionalization of the amino benzoate group?

Methodological Answer:

- Protecting Groups: Temporarily block the amino group with Boc or Fmoc to prevent undesired nucleophilic attacks.

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 10 min at 100°C vs. 12 hr reflux) to limit side-product formation.

- Flow Chemistry: Continuous flow systems improve mixing and heat transfer for high-yield amidation or alkylation .

Basic: How do researchers differentiate this compound from structurally similar derivatives in mixed reaction systems?

Methodological Answer:

- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) separates analogs based on polarity (retention time ~12–15 min).

- Spectroscopic Fingerprinting: Compare unique IR bands (e.g., 1250 cm⁻¹ for dioxane C-O-C) and 13C NMR shifts (δ 100–110 ppm for the ylidene carbon) .

Advanced: What role does this compound play in asymmetric catalysis, and how can enantiomeric excess be optimized?

Methodological Answer:

The compound’s rigid dioxane scaffold can act as a chiral auxiliary in Ru-catalyzed hydrogenations:

- Ligand Design: Pair with (S,S)-(-)-tartaric acid derivatives to induce chirality.

- Reaction Monitoring: Use chiral HPLC (Chiralpak AD-H column) to track enantiomeric excess (≥90% achievable at 80 bar H2).

- Kinetic Resolution: Adjust pressure/temperature to favor one enantiomer during hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.